molecular formula C17H22FN7O3 B1231859 N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Cat. No.: B1231859
M. Wt: 391.4 g/mol
InChI Key: BOFBGGWXWFWVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a morpholinyl propyl chain, and a nitropyrimidine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting with the preparation of the nitropyrimidine core. This is followed by the introduction of the fluorophenyl group and the morpholinyl propyl chain. Common reagents used in these reactions include fluorobenzene derivatives, morpholine, and various nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For instance, it may inhibit histone deacetylases, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE stands out due to its unique combination of a nitropyrimidine core with a fluorophenyl group and a morpholinyl propyl chain. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22FN7O3

Molecular Weight

391.4 g/mol

IUPAC Name

4-N-(3-fluorophenyl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H22FN7O3/c18-12-3-1-4-13(11-12)21-16-14(25(26)27)15(19)22-17(23-16)20-5-2-6-24-7-9-28-10-8-24/h1,3-4,11H,2,5-10H2,(H4,19,20,21,22,23)

InChI Key

BOFBGGWXWFWVCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N

solubility

6.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
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N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
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N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
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N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
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N4-(3-FLUOROPHENYL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

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